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Compound of Interest

Compound Name: 1-(3-Chloro-4-methylphenyl)urea

Cat. No.: B1361084 Get Quote

An In-depth Technical Guide to 1-(3-Chloro-4-methylphenyl)urea

This guide provides a comprehensive overview of the chemical structure, properties, synthesis,

and potential biological significance of 1-(3-Chloro-4-methylphenyl)urea, tailored for

researchers, scientists, and professionals in drug development.

Chemical Structure and Properties
1-(3-Chloro-4-methylphenyl)urea is an arylurea derivative. The structure consists of a urea

core substituted with a 3-chloro-4-methylphenyl group on one of the nitrogen atoms.

Chemical Structure:
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Figure 1. 2D structure of 1-(3-Chloro-4-methylphenyl)urea.

The key physicochemical properties of 1-(3-Chloro-4-methylphenyl)urea are summarized in

the table below.

Table 1: Physicochemical Properties of 1-(3-Chloro-4-methylphenyl)urea

Property Value Reference(s)

CAS Number 590393-14-9

Molecular Formula C₈H₉ClN₂O [1]

Molecular Weight 184.63 g/mol

IUPAC Name
1-(3-chloro-4-

methylphenyl)urea

SMILES
CC1=CC(=C(C=C1)Cl)NC(=O)

N
[2]

InChIKey
GUMFWXBSFOHZDC-

UHFFFAOYSA-N
[2][3]

Predicted XlogP 2.6 [2]

Appearance Solid (predicted) [4]

Solubility

Predicted to have low solubility

in water, soluble in organic

solvents like ethanol and

methanol.[4]

Note: Some properties are predicted based on computational models due to limited

experimental data for this specific compound.

Synthesis and Experimental Protocols
Arylurea derivatives are commonly synthesized through several established methods. The

most prevalent routes involve the reaction of an appropriately substituted amine with an
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isocyanate or an isocyanate equivalent.[5][6] These reactions are typically high-yielding and

proceed under mild conditions.

General Synthesis Workflow
The synthesis of 1-(3-Chloro-4-methylphenyl)urea can be efficiently achieved by the reaction

of 3-chloro-4-methylaniline with an isocyanate source. This workflow represents a nucleophilic

addition of the amine to the electrophilic carbonyl carbon of the isocyanate.

Synthesis Workflow for 1-(3-Chloro-4-methylphenyl)urea

3-Chloro-4-methylaniline
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(Acidic Aqueous Medium, e.g., HCl)
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1-(3-Chloro-4-methylphenyl)urea

Formation of Urea Linkage

Click to download full resolution via product page

Caption: General synthesis workflow for 1-(3-Chloro-4-methylphenyl)urea.

Detailed Experimental Protocol: Synthesis from Amine
and Potassium Isocyanate
This protocol is adapted from a general, environmentally friendly method for the synthesis of N-

substituted ureas in water.[6]

Materials:

3-chloro-4-methylaniline
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Potassium isocyanate (KOCN)

1 N Hydrochloric acid (HCl)

Deionized water

Ethyl acetate (for extraction, if necessary)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolution: In a round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in 1 N

aqueous HCl. Stir the mixture until the amine fully dissolves, forming the corresponding

hydrochloride salt.

Addition of Isocyanate: To the stirred solution, add potassium isocyanate (1.1 equivalents)

portion-wise at room temperature. The reaction is typically facile.[6]

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

Isolation: Upon completion, the product, 1-(3-Chloro-4-methylphenyl)urea, often

precipitates out of the aqueous solution as a solid.

Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold deionized

water to remove any inorganic salts.

Purification (if necessary): If the product does not precipitate or requires further purification,

neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract

with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

The product can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Characterization: Confirm the structure and purity of the final compound using analytical

techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
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Biological Activity and Potential Applications
While specific biological data for 1-(3-Chloro-4-methylphenyl)urea is not extensively

documented in publicly available literature, the arylurea scaffold is a well-known

pharmacophore present in numerous biologically active compounds.[7]

Herbicidal Activity: Many phenylurea derivatives are potent herbicides that act by inhibiting

photosystem II in plants.

Anticancer Activity: The diarylurea motif is central to several multi-kinase inhibitors used in

oncology, such as Sorafenib.[8] These compounds typically function by inhibiting key

signaling pathways involved in tumor growth and angiogenesis.

Antimicrobial and Other Activities: Various substituted ureas have demonstrated a broad

range of biological effects, including antimicrobial, anticonvulsant, and anti-inflammatory

properties.[7][9] Triclocarban, a diarylurea, is a known antimicrobial agent that inhibits the

enoyl-acyl-carrier protein reductase (ENR) enzyme in bacteria.[10]

Given its structure, 1-(3-Chloro-4-methylphenyl)urea could be a candidate for screening in

various biological assays, particularly in agrochemical and pharmaceutical research. The

logical progression for investigating this compound would involve screening against a panel of

kinases or microbial strains.

Logical Workflow for Biological Screening
The following diagram illustrates a logical workflow for the initial biological evaluation of a novel

arylurea compound like 1-(3-Chloro-4-methylphenyl)urea.
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Biological Screening Workflow
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Caption: Logical workflow for initial biological screening of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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